
3-Aminopyrrolidine
Vue d'ensemble
Description
3-Aminopyrrolidine dihydrochloride is a key intermediate of tosufloxacin and other quinolone antibiotics .
Synthesis Analysis
The synthesis of 3-Aminopyrrolidine and its derivatives has been reported in several studies . For instance, De Tran et al. synthesized a library of (3S,4S)-4-aminopyrrolidine-3-ol derivatives as potential anti-AD agents .Molecular Structure Analysis
The molecular structure of 3-Aminopyrrolidine is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The Empirical Formula is C4H10N2 · 2HCl and the Molecular Weight is 159.06 .Chemical Reactions Analysis
3-Aminopyrrolidine is used as a building block in the synthesis of more complex organic compounds . It is also used as an internal standard for the quantitative analysis of amino acids in bio-fluids .Physical And Chemical Properties Analysis
3-Aminopyrrolidine is a solid substance with a melting point of over 300 °C . It has an Empirical Formula of C4H10N2 · 2HCl and a Molecular Weight of 159.06 .Applications De Recherche Scientifique
Pharmaceutical Intermediates
3-Aminopyrrolidine is a key intermediate in the synthesis of various pharmaceutical compounds . It is used in the production of tosufloxacin and other quinolone antibiotics .
Quantitative Analysis of Amino Acids
3-Aminopyrrolidine dihydrochloride is used as an internal standard for the quantitative analysis of amino acids in bio-fluids . This application is crucial in biochemical research and clinical diagnostics.
Preparation of Metal Complexes
(R,S) 3-Aminopyrrolidine dihydrochloride can be used in the preparation of cis-[PdCl2(pyrr)] and cis-[PtCl2(pyrr)] complexes . These complexes have potential applications in catalysis and materials science.
Anticancer Activities
(S)-3-aminopyrrolidine derivatives have shown promising anticancer activities . The compounds block the PI3K/Akt signaling pathway and inhibit the Abelson murine leukemia viral oncogene homolog (ABL) kinase, as well as some epidermal growth factors .
Neurological and Psychiatric Disorders
Novel 3-aminopyrrolidine and piperidine macrocycles have been developed as orexin receptor agonists . These compounds are being explored for the treatment or prevention of neurological and psychiatric disorders, particularly sleep disorders .
Structure Modification
The structure of (S)-3-aminopyrrolidine can be modified to enhance its biological activity . For instance, the addition of a benzylsulfonyl group has been found to improve the compound’s anticancer properties .
Mécanisme D'action
Mode of Action
It is known that the compound acts as an agonist for the orexin receptors . This means that it binds to these receptors and activates them, leading to a physiological response. The binding of 3-Aminopyrrolidine to the orexin receptors could potentially stimulate the production of orexins, thereby influencing sleep-wake cycles and other physiological processes .
Biochemical Pathways
3-Aminopyrrolidine is believed to affect the PI3K/Akt signaling pathway . This pathway plays a key role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . It is also involved in the inhibition of the Abelson murine leukemia viral oncogene homolog (ABL) kinase .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the compound shows better anticancer activities, which might result from the main block of pi3k/akt signaling pathway and the inhibition of abl kinase .
Action Environment
It is known that the compound is used as an intermediate in drug synthesis , suggesting that its action could be influenced by the conditions under which it is synthesized and stored.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-4-1-2-6-3-4/h4,6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXSWUFDCSEIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276538, DTXSID10869408 | |
| Record name | 3-Aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopyrrolidine | |
CAS RN |
79286-79-6 | |
| Record name | 3-Aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-aminopyrrolidine?
A1: The molecular formula of 3-aminopyrrolidine is C4H10N2, and its molecular weight is 86.14 g/mol.
Q2: Is there any spectroscopic data available for 3-aminopyrrolidine?
A2: While specific spectroscopic data may vary depending on the derivative and experimental conditions, studies have utilized 1H, 13C, and 6Li NMR spectroscopy to analyze 3AP lithium amides and their complexes with alkyllithiums. [, , ] This technique has been crucial in understanding the structure and behavior of these complexes in solution.
Q3: What is the significance of 3-aminopyrrolidine in organic synthesis?
A3: 3-Aminopyrrolidine derivatives, particularly their lithium amides (3APLi's), have emerged as valuable chiral ligands in asymmetric synthesis. [, ] They are particularly useful in enantioselective additions of alkyllithiums to aldehydes, leading to the formation of chiral alcohols.
Q4: How do 3-aminopyrrolidine lithium amides facilitate enantioselective reactions?
A4: 3APLi's form chiral noncovalent complexes with alkyllithiums, creating a well-defined chiral environment around the reactive species. [, ] This complexation influences the approach of the electrophile (e.g., aldehyde) during the reaction, favoring the formation of one enantiomer over the other.
Q5: What factors influence the enantioselectivity of reactions involving 3-aminopyrrolidine lithium amides?
A5: Research indicates that the steric bulk of the substituent on the lateral 3-amino group of 3AP significantly affects the enantiomeric excess of the product. [] Bulky substituents generally enhance enantioselectivity. Additionally, the solvent used in the reaction can also influence selectivity. []
Q6: Has 3-aminopyrrolidine been used in any other catalytic applications?
A6: Yes, besides their use as chiral ligands for alkyllithiums, 3AP derivatives have also shown promise as catalysts in organocatalytic reactions. For instance, (S)-(N,N,N’)-trimethyl-3-aminopyrrolidine has been successfully employed as a catalyst in the Morita-Baylis-Hillman reaction, achieving enantiomeric excesses up to 73%. []
Q7: How has computational chemistry contributed to the understanding of 3-aminopyrrolidine's properties and reactivity?
A7: Density Functional Theory (DFT) computations have been valuable in elucidating the structure and stability of 3APLi complexes with alkyllithiums and lithium halides. [, ] These computational studies complement experimental NMR data and provide insights into the aggregation behavior and reactivity of these complexes.
Q8: Have any Quantitative Structure-Activity Relationship (QSAR) studies been conducted on 3-aminopyrrolidine derivatives?
A8: Yes, 3D-QSAR studies, employing CoMFA and CoMSIA methodologies, have been performed on a series of (R)-3-aminopyrrolidine derivatives as CCR2B receptor antagonists. [] These studies revealed crucial structural features contributing to the inhibitory potency of these molecules, guiding the design of novel CCR2B antagonists.
Q9: How do structural modifications to the 3-aminopyrrolidine scaffold affect its biological activity?
A9: Research on 3AP derivatives as CCR2B antagonists has shown that modifications to the 3-aminopyrrolidine core significantly impact their activity. [] The presence of specific steric, electrostatic, hydrophobic, and hydrogen-bonding features, as revealed by QSAR studies, are crucial for optimal binding and inhibition.
Q10: Are there specific examples of how structural changes in 3-aminopyrrolidine derivatives affect their biological activity?
A10: Studies on quinolone antibacterials containing the 3-aminopyrrolidine moiety demonstrated that C-alkylation at the 4-position enhances both in vitro and in vivo antibacterial activity. [] Specifically, the (S)-5-amino-7-(7-amino-5-azaspiro[2.4]hept-5-yl)-1-cyclopropyl-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid (15b) exhibited potent activity against various bacteria, including quinolone-resistant strains. []
Q11: What are some common synthetic routes to access 3-aminopyrrolidine and its derivatives?
A11: Several methods have been reported for the synthesis of 3AP derivatives. Some commonly employed strategies include:
- Starting from L-aspartic acid: This method offers an economical route to optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate. []
- Rearrangement of 2-aminomethylazetidines: This approach, mediated by boron trifluoride, provides access to enantiopure 3-aminopyrrolidines. []
- Cyclization of 3-benzylaminopropionate: This method involves a multi-step sequence of N-alkylation, Dieckmann cyclization, decarboxylation, oximation, and catalytic hydrogenation to afford 3-aminopyrrolidine dihydrochloride. [, ]
Q12: Are there methods to enhance the stability or reactivity of 3-aminopyrrolidine lithium amides?
A12: Research suggests that the presence of lithium halides, such as LiCl or LiBr, can protect 3APLi from hydrolysis. [] Mass spectrometry and DFT studies indicate that the aggregation of 3APLi with these strongly polar partners enhances its stability.
Q13: How can one obtain optically pure 3-aminopyrrolidine?
A13: Optical resolution is crucial for obtaining enantiomerically pure 3AP, which is essential for its application in asymmetric synthesis. Methods for resolving racemic 3AP include:
- Formation of diastereomeric salts: Reacting racemic 3AP with optically active resolving agents, such as tartaric acid [, ] or 2-methoxyphenylacetic acid, [, ] leads to the formation of diastereomeric salts that can be separated by crystallization.
- Enzymatic resolution using ω-transaminases: This approach utilizes the stereoselectivity of ω-transaminases to selectively convert one enantiomer of 3AP, leaving the other enantiomer enriched. [, , ] Protecting groups on the nitrogen atom of 3AP can significantly enhance the rate and enantioselectivity of this resolution process. []
Q14: Besides asymmetric synthesis, are there other potential applications for 3-aminopyrrolidine derivatives?
A14: Yes, the biological activity of some 3AP derivatives makes them attractive targets for medicinal chemistry. For example:
- CCR2 antagonists: (R)-3-aminopyrrolidine derivatives have shown potential as antagonists of the CCR2B receptor, a chemokine receptor involved in inflammatory processes. [] These molecules hold promise for treating inflammatory diseases.
- Antifilarial agents: 3-Aminopyrrolidines bearing acyl substituents have demonstrated potent microfilaricidal activity in the Litomosoides carinii gerbil test system. [] These findings highlight their potential as lead compounds for developing new antifilarial drugs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




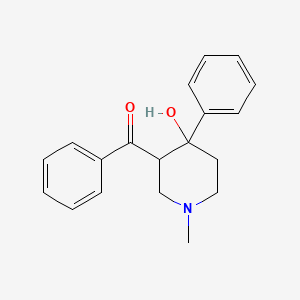

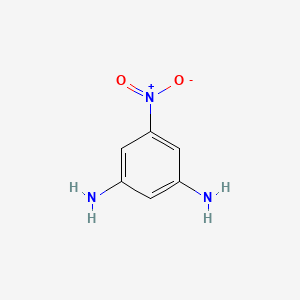
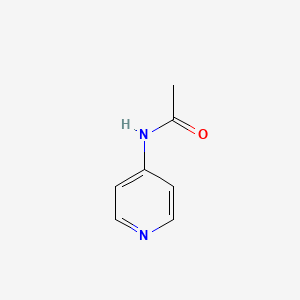
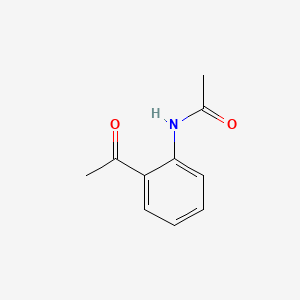
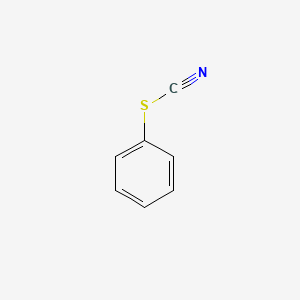
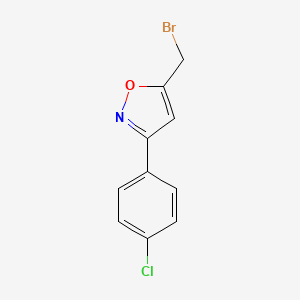

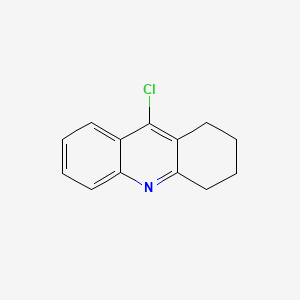

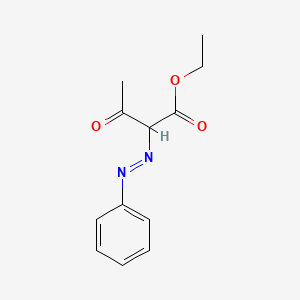
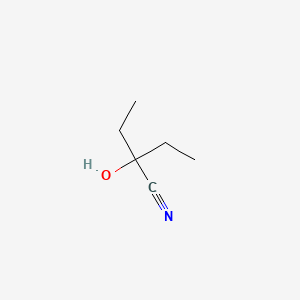
![2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol](/img/structure/B1265575.png)